(1-Fluorovinyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .
Another method involves the gold-catalyzed mono- and dihydrofluorination of alkynes using a stable complex that yields synthetically important fluoroalkenes . Additionally, a Shapiro fluorination reaction enables direct access to fluoroalkenes in good stereoselectivity from widely available ketones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include halogens (e.g., Br2, Cl2) and catalysts such as FeBr3 or AlCl3.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
(1-Fluorovinyl)benzene has numerous applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: The incorporation of fluorine atoms into bioactive molecules can enhance their physicochemical and pharmacokinetic properties, making this compound valuable in drug development.
Materials Science: Fluorinated compounds, including this compound, are used in the development of high-performance materials due to their stability and unique properties.
Mechanism of Action
The mechanism by which (1-Fluorovinyl)benzene exerts its effects involves its interaction with molecular targets through various pathways. The fluorovinyl group can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its application, such as in organic synthesis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Vinyl Fluoride: Similar to (1-Fluorovinyl)benzene but lacks the benzene ring, making it less stable and less versatile in synthetic applications.
Fluorostyrene: Another fluorinated styrene derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a fluorovinyl group and a benzene ring, which imparts distinct electronic and steric properties. This combination makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .
Properties
IUPAC Name |
1-fluoroethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEXAGHVEUWODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388405 | |
Record name | Benzene, (1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-31-1 | |
Record name | Benzene, (1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-fluoroethenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives described in the research?
A1: The research presents a novel, one-pot synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives from readily available 1-(2,2-dibromovinyl)benzene starting materials []. This method utilizes wet tetra-n-butylammonium fluoride (TBAF·3H2O) as both a base and fluorine source, achieving high regioselectivity and yields up to 81%. This is significant because it offers a more efficient and practical approach compared to multi-step syntheses or the use of harsh reagents.
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